4-(5-Aminopentyl)anisole

Description

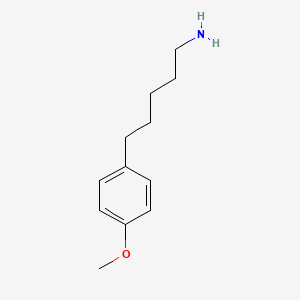

4-(5-Aminopentyl)anisole is an aromatic ether derivative of anisole (methoxybenzene) featuring a 5-aminopentyl substituent at the para position of the benzene ring. The aminopentyl group introduces a primary amine at the terminus of a five-carbon alkyl chain, conferring nucleophilic and chelating properties. Such characteristics make it a candidate for applications in pharmaceutical intermediates, fluorescent tracers (as seen in derivatives like N-(5-aminopentyl)-5-dimethylamino-1-naphthalenesulphonamide ), and metal-chelating agents (e.g., deferoxamine derivatives ).

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10,13H2,1H3 |

InChI Key |

BVCSIBSAWAUZAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Trifluoromethyl)anisole (TFMA)

- Structure: A trifluoromethyl (-CF₃) group replaces the aminopentyl chain.

- Properties: The electron-withdrawing -CF₃ group reduces the aromatic ring’s electron density, enhancing resistance to electrophilic substitution. TFMA is a colorless liquid with high solubility in organic solvents (e.g., ethanol, chloroform) and serves as a reagent in agrochemical synthesis .

- Contrast with 4-(5-Aminopentyl)anisole: Unlike TFMA’s lipophilic -CF₃ group, the aminopentyl chain increases polarity and water solubility, favoring applications in aqueous biochemical systems.

4-(Phenylethynyl)anisole

- Structure : Features an ethynyl (-C≡C-) linkage to a phenyl group.

- Reactivity: The ethynyl group participates in Sonogashira coupling and cycloaddition reactions. Studies show catalytic systems (e.g., phosphonium salts) achieve 90% conversion to 4-(phenylethynyl)anisole in 120 minutes, albeit with variable by-product ratios depending on ligand design .

- Contrast: The aminopentyl group’s primary amine enables nucleophilic reactions (e.g., acylation), while the ethynyl group prioritizes cross-coupling reactivity.

4-(1-Hydroxyl-4,4-dimethylcyclohexyl)anisole

- Structure : A hydroxylated cyclohexyl substituent.

- Applications : Likely used in fragrance or polymer industries due to its bulky, hydrophobic substituent. Safety protocols emphasize medical consultation upon exposure, reflecting moderate hazard .

- Contrast: The aminopentyl group’s linear chain offers flexibility for molecular interactions, contrasting with the steric hindrance of cyclohexyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.